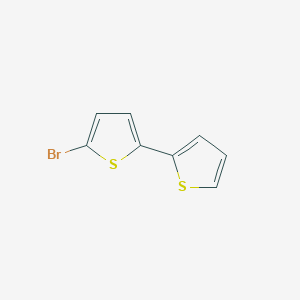

5-Bromo-2,2'-bithiophene

Overview

Description

5-Bromo-2,2’-bithiophene is a bromothiophene derivative with the molecular formula C8H5BrS2. It is commonly used as a building block in organic synthesis, particularly in the development of organic semiconductors and conjugated polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2,2’-bithiophene can be synthesized from 2,2’-bithiophene through bromination. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods: In industrial settings, the synthesis of 5-Bromo-2,2’-bithiophene may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,2’-bithiophene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with aryl iodides to form biaryl compounds.

Oxidation and Reduction Reactions: The thiophene rings can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, aryl iodides, and bases such as potassium carbonate or cesium carbonate are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

Major Products:

Biaryl Compounds: Formed through cross-coupling reactions.

Oxidized Thiophenes: Resulting from oxidation reactions.

Scientific Research Applications

5-Bromo-2,2’-bithiophene has a wide range of applications in scientific research:

Organic Electronics: Used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Sensors: Employed in the development of organic thin-film transistors (OTFTs) for chemical and biological sensing.

Material Science: Utilized in the creation of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2,2’-bithiophene in organic electronics involves its ability to form conjugated systems with extended π-electron delocalization. This property enhances the charge transport and electronic properties of the resulting materials. In chemical sensors, it interacts with analytes, leading to changes in electrical conductivity that can be measured .

Comparison with Similar Compounds

2,2’-Bithiophene: Lacks the bromine substituent, resulting in different reactivity and electronic properties.

5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group, making it suitable for different synthetic applications.

2-Bromothiophene: A simpler brominated thiophene with distinct reactivity.

Uniqueness: 5-Bromo-2,2’-bithiophene is unique due to its bromine substituent, which allows for selective functionalization and cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .

Properties

IUPAC Name |

2-bromo-5-thiophen-2-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrS2/c9-8-4-3-7(11-8)6-2-1-5-10-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOAIGVIYUXYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348691 | |

| Record name | 5-bromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3480-11-3 | |

| Record name | 5-bromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-[2,2']bithiophenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-Bromo-2,2'-bithiophene a valuable building block in material science?

A: this compound serves as a versatile precursor for synthesizing diverse materials. Its bromo group allows for facile functionalization through reactions like the Stille coupling reaction []. For instance, it can be coupled with boronic acid derivatives to create extended conjugated systems, as demonstrated by its use in forming polythiophene/gold nanoparticle networks []. This property makes it valuable for developing novel materials with tailored electronic and optical properties.

Q2: How does this compound contribute to the development of two-photon imaging probes?

A: this compound serves as a key component in synthesizing donor-π-acceptor (D-π-A) molecules for two-photon imaging []. Researchers utilized it to create chromophores with bithiophene or terthiophene cores linked to an electron-donating diphenylamine moiety. These compounds exhibited two-photon induced luminescence upon excitation at 700 nm and showed potential for bio-imaging applications. Importantly, the bithiophene-based chromophores displayed higher two-photon absorption cross-section values compared to their terthiophene counterparts, highlighting the impact of the core structure on optical properties [].

Q3: How does the structure of this compound influence its electrochemical properties?

A: The presence of the bromine atom in this compound significantly influences its reactivity and allows for further functionalization via various coupling reactions. This enables the creation of extended conjugated systems with tunable electrochemical properties []. For example, researchers synthesized oligothienylferrocene complexes incorporating this compound and observed irreversible thiophene-based oxidation waves in their cyclic voltammograms. These waves appeared at higher potentials than the reversible FeII/III redox couple, demonstrating the influence of the extended conjugated system on the electrochemical behavior [].

Q4: Can you provide an example of how this compound is used in the development of dye-sensitized solar cells?

A: Researchers have utilized this compound as a building block to create novel N,S,P-hybrid dyes for dye-sensitized solar cells []. They employed Stille coupling to connect this compound with a stannylated phosphole derivative, followed by further modifications to introduce a triarylamine donor and a carboxylic acid anchoring group. The resulting dyes exhibited broad absorption in the visible region, attributed to the extended conjugation and intramolecular charge-transfer character facilitated by the this compound unit []. These dyes achieved moderate power conversion efficiencies, demonstrating the potential of incorporating this compound into D-π-A sensitizers for solar energy applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1298567.png)

![4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid](/img/structure/B1298574.png)

![Methyl 4-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1298589.png)

![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)